5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound characterized by its unique triazole and thiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylphenol and ethyl bromoacetate.
Formation of Intermediate: The phenol is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 2-chloro-5-methylphenoxyethyl acetate.
Cyclization: The intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring.
Thiol Introduction: Finally, the thiol group is introduced using thiourea under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Cyclization: The triazole ring can participate in various cyclization reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts.
Major Products
Disulfides: From oxidation of the thiol group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and antifungal agent. The triazole ring is known for its biological activity, making this compound a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-5-methylphenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol hydrochloride
- 2-chloro-5-methylphenol
Uniqueness
Compared to similar compounds, 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole ring and a thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-4-17-12(15-16-13(17)19)9(3)18-11-7-8(2)5-6-10(11)14/h5-7,9H,4H2,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNHMVNSXBLPAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=C(C=CC(=C2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394978 |
Source
|
Record name | 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588692-06-2 |
Source
|
Record name | 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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